molecular formula C18H20N2O2S B13356375 1-[(4-isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

1-[(4-isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B13356375
M. Wt: 328.4 g/mol
InChI Key: LIHIHDLLPCMJGA-UHFFFAOYSA-N
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Description

1-[(4-Isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique structure, which includes an imidazole ring substituted with a sulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions The sulfonyl group is then introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole ring or the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

1-[(4-Isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor functions. The imidazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Isopropylphenyl)sulfonyl]-2-(phenylsulfonyl)benzene: Shares the sulfonyl and phenyl groups but differs in the core structure.

    1-[(4-Isopropylphenyl)sulfonyl]piperidine: Contains a piperidine ring instead of an imidazole ring.

    1-(Ethylsulfonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine: Features a piperazine ring and additional sulfonyl groups.

Uniqueness

1-[(4-Isopropylphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

2-phenyl-1-(4-propan-2-ylphenyl)sulfonyl-4,5-dihydroimidazole

InChI

InChI=1S/C18H20N2O2S/c1-14(2)15-8-10-17(11-9-15)23(21,22)20-13-12-19-18(20)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3

InChI Key

LIHIHDLLPCMJGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3

Origin of Product

United States

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